molecular formula C24H26ClN3O4S B2838397 6-Benzyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216840-89-9

6-Benzyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B2838397
CAS RN: 1216840-89-9
M. Wt: 488
InChI Key: PJYFTNRGAIDOKY-UHFFFAOYSA-N
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Description

The compound “6-Benzyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride” is a complex organic molecule. It contains several functional groups including a benzyl group, a dimethoxybenzamido group, and a tetrahydrothieno[2,3-c]pyridine group. The presence of these groups suggests that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydrothieno[2,3-c]pyridine core suggests a cyclic structure, while the benzyl, dimethoxybenzamido, and carboxamide groups would likely be arranged around this core .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group might be involved in acid-base reactions, while the benzyl group might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the carboxamide group might increase its polarity and influence its solubility in different solvents .

Scientific Research Applications

Solid State Conformations and Antidopaminergic Effects

Studies on compounds with similar structures, such as remoxipride hydrochloride, reveal insights into their solid state conformations and their relevance to antidopaminergic activities. The orientation of the carboxamide moiety and the side chain conformation are critical for their interaction with dopamine receptors, suggesting potential applications in designing drugs targeting the central nervous system (Högberg et al., 1986).

Antimicrobial Evaluation and Docking Studies

Synthetic derivatives structurally related to the compound of interest have been evaluated for their antimicrobial activities. The development of these compounds involves intricate synthetic pathways, leading to novel compounds that are subjected to biological evaluation and molecular docking studies, indicating potential applications in antimicrobial drug discovery (Sailaja Rani Talupur et al., 2021).

Synthesis of Novel Heterocyclic Compounds

Research into the synthesis of novel pyrido and thienopyrimidines showcases the versatility of such compounds, highlighting their potential in creating new materials with unique properties. These studies not only contribute to the field of synthetic organic chemistry but also open up possibilities for their application in various domains, including material science and pharmaceuticals (E. A. Bakhite et al., 2005).

Anti-Inflammatory and Analgesic Agents

The exploration of compounds derived from natural sources for the development of anti-inflammatory and analgesic agents is a crucial area of research. Such studies involve the synthesis of novel compounds and their evaluation as cyclooxygenase inhibitors, providing insights into their therapeutic potential and applications in medicine (A. Abu‐Hashem et al., 2020).

Conformationally Restricted Analogues and Their Therapeutic Potential

Investigations into conformationally restricted analogues of known compounds, such as remoxipride, aim to enhance their therapeutic profile by modifying their interaction with biological targets. Such research is pivotal for the development of more effective and safer therapeutic agents (M. H. Norman et al., 1993).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. This could include testing its activity against various biological targets and evaluating its potential as a therapeutic agent .

properties

IUPAC Name

6-benzyl-2-[(2,4-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S.ClH/c1-30-16-8-9-17(19(12-16)31-2)23(29)26-24-21(22(25)28)18-10-11-27(14-20(18)32-24)13-15-6-4-3-5-7-15;/h3-9,12H,10-11,13-14H2,1-2H3,(H2,25,28)(H,26,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYFTNRGAIDOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

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